molecular formula C5H2KN3O6 B7783134 potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate

potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate

Cat. No.: B7783134
M. Wt: 239.18 g/mol
InChI Key: VLUWZLLGDFXCTJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate typically involves a series of well-defined chemical reactions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include advanced techniques such as microwave-assisted acid digestion and mechanical grinding methods, which are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions may involve reducing agents like lithium aluminum hydride. Substitution reactions may be facilitated by catalysts such as palladium on carbon .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent .

Scientific Research Applications

potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry:

    This compound is used in the production of various industrial chemicals and materials
    .

Mechanism of Action

The mechanism of action of potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

IUPAC Name

potassium;5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O6.K/c9-3-2(8(13)14)1(4(10)11)6-5(12)7-3;/h(H,10,11)(H2,6,7,9,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUWZLLGDFXCTJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)[O-])[N+](=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2KN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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